![molecular formula C12H12F3NO B7592245 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which are known to enhance the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes.
作用机制
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide can increase the levels of GABA in the brain, leading to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can increase the levels of GABA in the brain, reduce seizure activity, and decrease drug-seeking behavior. Additionally, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to have anxiolytic effects, reducing anxiety symptoms in animal models.
实验室实验的优点和局限性
One advantage of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has a well-understood mechanism of action and has been extensively studied in animal models. This makes it a useful tool for researchers studying the role of GABA in various neurological disorders. However, one limitation of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have improved therapeutic efficacy. Additionally, there is interest in studying the effects of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide in human subjects to determine its potential as a therapeutic agent for various neurological disorders. Finally, there is interest in exploring the potential use of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide as a tool to study the role of GABA in various physiological processes.
合成方法
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclobutanecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to obtain 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide in its free base form.
科学研究应用
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic use in treating various neurological disorders such as epilepsy, addiction, and anxiety disorders. The compound has been shown to enhance the levels of GABA in the brain, which can help reduce seizure activity and anxiety symptoms. Additionally, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance abuse disorders.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXYWUCPPPWCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

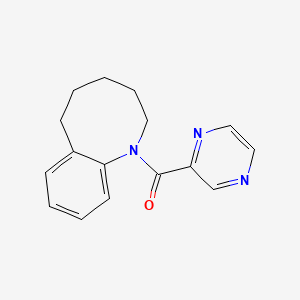
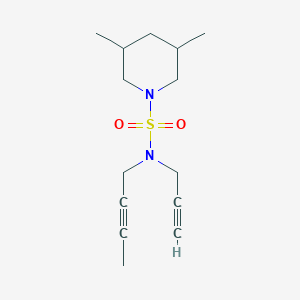
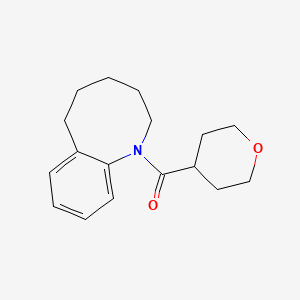
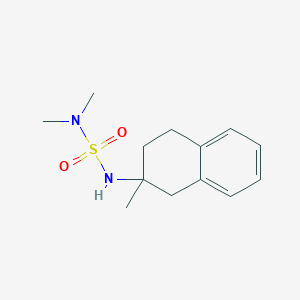
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)

![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)

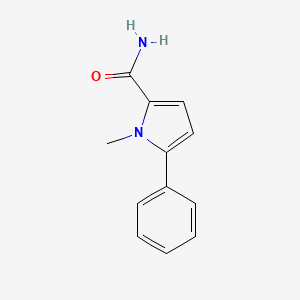
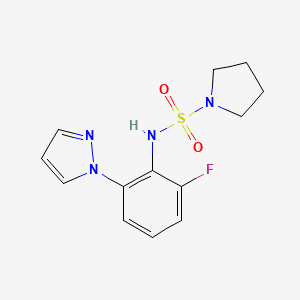
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)